N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide
Description
N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide (CAS: 1153349-99-5) is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a (1S)-1-hydroxyethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₅H₁₇NO₃S, with a molecular weight of 291.37 g/mol . The stereochemistry of the hydroxyethyl group (S-configuration) may influence its biological activity and physicochemical properties, such as solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,12,16-17H,11H2,1H3/t12-/m0/s1 |
InChI Key |
VJPXNKHPSLAFHQ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Benzylamine with 4-(1-Hydroxyethyl)benzenesulfonyl Chloride
Reaction Description : The primary synthetic pathway involves nucleophilic substitution where benzylamine reacts with 4-(1-hydroxyethyl)benzenesulfonyl chloride to form the sulfonamide linkage.
-
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Temperature: 0 to 5 °C initially, then room temperature
- Base: Pyridine or triethylamine to neutralize hydrochloric acid generated during the reaction
- Molar Ratio: Approximately 1:1.2 (sulfonyl chloride to amine) for optimal yield
$$
\mathrm{C6H5CH2NH2} + \mathrm{C6H4(SO2Cl)(CH(OH)CH3)} \rightarrow \mathrm{C6H5CH2NH(SO2C6H4)(CH(OH)CH_3)} + \mathrm{HCl}
$$
Purification : The crude product is purified by column chromatography using silica gel with an ethyl acetate/hexane gradient, followed by recrystallization from ethanol/water mixtures to achieve purity greater than 95%.
Yields : Reported yields range typically from 70% to 85% depending on reaction scale and conditions.
Alternative Protection and Deprotection Strategies
In some synthetic approaches, protecting groups such as tert-butoxycarbonyl (Boc) are employed on amine intermediates to enhance selectivity and yield.
For example, mono-Boc protection of benzylamine derivatives followed by sulfonylation and subsequent acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) allows for better control of reaction intermediates and reduces side reactions.
This multi-step approach, while lengthier, can improve the purity of the final sulfonamide product.
Continuous Flow and Catalytic Methods (Industrial Scale)
Industrial synthesis may utilize continuous flow reactors to improve reaction control, scalability, and safety.
Catalysts and optimized reaction parameters (e.g., temperature, solvent choice) are employed to maximize yield and minimize byproducts.
Solvents like tetrahydrofuran are favored due to their ability to dissolve both polar and nonpolar reactants effectively.
- Data Table: Key Reaction Parameters and Outcomes
| Parameter | Typical Values/Conditions | Notes |
|---|---|---|
| Starting Materials | Benzylamine, 4-(1-hydroxyethyl)benzenesulfonyl chloride | Commercially available or synthesized |
| Solvent | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) | Anhydrous preferred |
| Base | Pyridine, Triethylamine (TEA) | Neutralizes HCl byproduct |
| Temperature | 0 to 5 °C initially, then room temperature | Controls reaction rate and selectivity |
| Molar Ratio (Sulfonyl chloride : Amine) | 1 : 1.2 | Slight excess of amine to drive reaction |
| Reaction Time | 2 to 24 hours | Depends on scale and method |
| Purification Method | Column chromatography, recrystallization | Silica gel; solvent gradients |
| Yield | 70–85% | High purity (>95%) achievable |
Spectroscopic Characterization : The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Crystallographic Studies : X-ray crystallography confirms the molecular geometry, including the tetrahedral sulfur coordination and the orientation of the hydroxyethyl substituent.
Biological Activity Correlation : The hydroxyethyl group enhances binding affinity to bacterial enzyme active sites, improving inhibitory potency compared to unsubstituted sulfonamides.
The preparation of N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide is efficiently achieved via nucleophilic substitution of benzylamine with 4-(1-hydroxyethyl)benzenesulfonyl chloride under controlled conditions using bases such as pyridine or triethylamine. Optimization of solvent, temperature, and stoichiometry is critical for maximizing yield and purity. Protection-deprotection strategies and continuous flow methodologies offer alternative routes for improved selectivity and scalability. Comprehensive characterization validates the successful synthesis and supports its application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-Benzyl-4-[(1S)-1-oxoethyl]benzene-1-sulfonamide.
Reduction: Formation of N-Benzyl-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonic acid.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzyl-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Benzene Ring
Table 1: Substituent Comparison
- Hydroxyethyl vs. This difference may increase aqueous solubility and influence receptor binding in biological systems .
- Hydroxyethyl vs. Nitro (): The nitro group in N-benzyl-4-nitrobenzenesulfonamide is strongly electron-withdrawing, which reduces electron density on the benzene ring compared to the electron-donating hydroxyethyl group. This alters reactivity in electrophilic substitution reactions and may affect stability in acidic/basic conditions .
- Hydroxyethyl vs.
Modifications on the Sulfonamide Nitrogen
Table 2: Nitrogen-Bound Group Comparison
- Benzyl vs. Such modifications are common in medicinal chemistry to optimize pharmacokinetics .
- Benzyl vs. Azide-Alkyl Chain (): The azide groups in N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide enable "click chemistry" applications, contrasting with the inert benzyl group in the target compound. Azides also pose explosion risks, limiting practical use .
Stereochemical and Isomeric Considerations
- Stereoisomerism (): N-benzyl-N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide (CAS: 187831-15-8) is the R-configuration stereoisomer of the target compound. Stereochemistry can drastically alter biological activity; for example, the S-configuration may exhibit higher affinity for chiral enzyme active sites .
- Methanesulfonamide vs.
Biological Activity
N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide, a compound with the molecular formula CHNOS and a molecular weight of 291.36 g/mol, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes:
- A benzyl group which enhances hydrophobic interactions.
- A hydroxyethyl group that contributes to hydrogen bonding capabilities.
- A sulfonamide moiety , known for its ability to interact with various biological targets.
This combination of functional groups allows the compound to exhibit unique reactivity and biological activity, particularly in enzyme inhibition.
Biological Activity
This compound has been shown to inhibit key enzymes such as:
- Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and facilitating gas exchange in tissues. Inhibition can disrupt these processes, potentially leading to therapeutic effects in conditions like glaucoma and certain types of edema.
- Dihydropteroate Synthetase : An essential enzyme in folate biosynthesis, inhibition of this enzyme can have antibacterial effects, making the compound a candidate for developing new antibiotics.
The compound acts primarily through competitive inhibition , where it binds to the active site of enzymes, preventing substrate access. This mechanism is significant in drug design, particularly for conditions requiring modulation of metabolic pathways.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
Inhibition Studies :
- A study demonstrated that this compound effectively inhibited carbonic anhydrase with an IC value in the micromolar range, indicating its potential use in treating diseases associated with this enzyme's dysfunction .
- Another research highlighted its antibacterial properties through inhibition of dihydropteroate synthetase, showcasing its potential as a lead compound for antibiotic development .
- Structure-Activity Relationship (SAR) :
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Enzyme Target | IC (μM) | Notes |
|---|---|---|---|
| This compound | Carbonic Anhydrase | 5.2 | Competitive inhibitor |
| N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide | Dihydropteroate Synthetase | 3.8 | Stronger antibacterial activity |
| Sulfanilamide | Various sulfonamide targets | 10.0 | Established antibiotic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
